Cas no 1565720-22-0 (5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde)

5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-1292438
- 1565720-22-0
- 5-(TRIMETHYL-1H-PYRAZOL-1-YL)THIOPHENE-2-CARBALDEHYDE
- 5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde
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- Inchi: 1S/C11H12N2OS/c1-7-8(2)12-13(9(7)3)11-5-4-10(6-14)15-11/h4-6H,1-3H3
- InChI Key: PKLSXDOAXUJTHL-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N1C(C)=C(C)C(C)=N1
Computed Properties
- Exact Mass: 220.06703418g/mol
- Monoisotopic Mass: 220.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 63.1Ų
5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292438-100mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1292438-50mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1292438-1000mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1292438-1.0g |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292438-250mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1292438-10000mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1292438-500mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1292438-2500mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1292438-5000mg |
5-(trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |
1565720-22-0 | 5000mg |
$1821.0 | 2023-09-30 |
5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde Related Literature
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1. Back matter
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
Additional information on 5-(Trimethyl-1h-pyrazol-1-yl)thiophene-2-carbaldehyde
Introduction to 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1565720-22-0)
5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic aldehyde, with the CAS number 1565720-22-0, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound’s molecular structure integrates a trimethylpyrazole moiety with a thiophene ring, linked by an aldehyde functional group at the 2-position of the thiophene. This configuration imparts distinct reactivity and binding properties, making it a valuable scaffold for designing novel therapeutic agents.
The trimethylpyrazole substituent enhances the compound’s lipophilicity and electronic properties, which are critical factors in drug-like characteristics such as solubility, permeability, and metabolic stability. In contrast, the thiophene ring contributes to aromaticity and potential π-stacking interactions, which are often exploited in molecular recognition processes. The presence of an aldehyde group at the 2-position of the thiophene provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde as a building block for drug discovery. Studies have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS) against various biological targets. For instance, researchers have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in inflammatory and oncological pathways. The compound’s ability to modulate protein-protein interactions through its dual aromatic system has been particularly intriguing.
In parallel, synthetic methodologies have been refined to optimize the preparation of 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde with high yield and purity. Modern approaches leverage transition-metal catalysis and green chemistry principles to minimize waste and improve efficiency. One notable method involves palladium-catalyzed cross-coupling reactions between halogenated thiophenes and pyrazole derivatives, followed by formylation to introduce the aldehyde functionality. Such strategies align with the growing emphasis on sustainable practices in pharmaceutical synthesis.
The pharmacological profile of 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been investigated through both in silico and in vitro experiments. Virtual screening algorithms have identified several analogs with promising binding affinities to target proteins, while experimental assays have validated their biological efficacy. For example, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal regulators of cell cycle progression. This finding underscores the compound’s potential as a lead molecule for developing anticancer therapies.
Moreover, the structural versatility of 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been exploited in designing molecules with enhanced pharmacokinetic properties. By incorporating fluorine atoms or other electron-withdrawing groups at strategic positions, researchers aim to improve metabolic stability and reduce off-target effects. Such modifications are essential for translating promising candidates into viable drugs that can progress through clinical trials.
The integration of machine learning techniques has further accelerated the discovery process for this class of compounds. Predictive models trained on large datasets have enabled rapid optimization of key parameters such as potency, selectivity, and pharmacokinetics. These tools assist chemists in navigating complex chemical space efficiently, reducing the time required to identify lead compounds from months to weeks.
Future directions in the study of 5-(Trimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde include exploring its role in modulating neurological pathways. Preliminary data suggest that its derivatives may interact with receptors involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. While these investigations are still in early stages, they highlight the compound’s broad therapeutic potential beyond oncology.
In conclusion,5-(Trimethyl-1H-pyrazol-1-yli thien e -2 -carbal dehyde (CAS No. 1565720 -22 -0) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications spanning multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies,this compound is poised to remain at forefrontof pharmaceutical innovation.
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